Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-)

Description

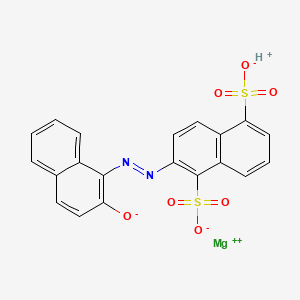

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is a magnesium-coordinated azo compound featuring a naphthalene backbone substituted with two sulphonate groups at the 1,5-positions, an azo (-N=N-) linkage, and a hydroxyl-bearing naphthyl group. This structure imparts unique photophysical and coordination properties, making it relevant in dye chemistry, catalysis, or metal-organic frameworks (MOFs). The magnesium center distinguishes it from transition-metal analogs (e.g., Cr, Cu), likely influencing its stability, solubility, and electronic behavior .

Properties

CAS No. |

67939-69-9 |

|---|---|

Molecular Formula |

C20H12MgN2O7S2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

magnesium;hydron;2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Mg/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |

InChI Key |

PUIREPJGDHFPQY-UHFFFAOYSA-L |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Physicochemical Properties

| Property | Value / Description |

|---|---|

| Molecular Weight | 480.8 g/mol |

| Solubility | Enhanced aqueous solubility due to sulfonate groups |

| Stability | Stable under normal laboratory conditions |

| Coordination | Magnesium coordinates with sulfonate oxygen atoms |

Spectroscopic Characteristics

- UV-Vis absorption typical of azo compounds with characteristic bands due to azo and naphthol chromophores.

- IR spectra show sulfonate S=O stretching and O-H vibrations.

- NMR data typically exhibit aromatic proton signals consistent with naphthalene rings and azo substitution.

Related Compound Comparison

| Compound Name | Key Structural Features | Unique Aspects |

|---|---|---|

| Disodium hydrogen bis[3-hydroxy-4-(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulphonato(3-) | Hydroxyl groups on naphthalene, different sulfonate position | Different reactivity and solubility |

| Hydrogen (2-(2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-) | Two sulfonate groups | Enhanced solubility due to multiple sulfonates |

| Magnesium salt of 3-(4-(3-hydroxyphenyl)azo)-naphthalene sulfonic acid | Azo group linked to phenolic structure | Potentially different biological activities |

Notes on Related Synthetic Methods

While direct synthetic protocols for this exact magnesate salt are scarce, related methods for preparing the parent azo compound and analogous magnesium salts are documented. For example, oxidation of 2-hydroxynaphthalene to related quinones using vanadium catalysts and hydrogen peroxide has been patented, highlighting the availability of key intermediates. This supports the feasibility of synthesizing the azo precursor prior to magnesate formation.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are used under controlled conditions.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthylamines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) has diverse applications in scientific research:

Chemistry: Used as a pH indicator and in complexometric titrations.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: Interacts with metal ions, forming stable complexes.

Pathways Involved: The azo group can undergo redox reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Biological Activity

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is a complex chemical compound with significant biological activity. This compound, also referred to as HANM, is characterized by its unique azo structure and the presence of magnesium. The compound has been studied for its potential applications in various fields, including biochemistry and pharmacology.

- Chemical Formula : C20H12MgN2O7S2

- Molecular Weight : 480.75 g/mol

- CAS Number : 67939-69-9

- Appearance : Red crystalline or powder form

- Solubility : Soluble in water, exhibiting good stability .

The biological activity of HANM is primarily attributed to its ability to interact with biological molecules through its azo group. Azo compounds are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways.

Antioxidant Properties

Research has demonstrated that HANM exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and maintaining homeostasis. This property makes it a potential candidate for therapeutic applications in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

HANM has shown promising results in antimicrobial assays against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's efficacy is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of HANM involved in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. Results indicated that HANM exhibited a dose-dependent scavenging effect on free radicals, demonstrating higher efficacy than some standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 80 | 85 |

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, HANM was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

The results indicated that HANM possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Q & A

Q. What are the key steps in synthesizing hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-)?

Synthesis involves sequential reactions:

- Azo Coupling : Reacting 2-hydroxy-1-naphthylamine with a diazonium salt to form the azo linkage.

- Sulfonation : Introducing sulfonate groups at the 1,5-positions of naphthalene using concentrated sulfuric acid under controlled temperature (40–60°C) .

- Metal Coordination : Adding magnesium salts (e.g., MgCl₂) under alkaline conditions (pH 9–11) to form the magnesate complex.

Purification requires recrystallization or column chromatography, monitored via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- UV-Vis Spectroscopy : Confirms the azo chromophore (λₐₐ ~450–550 nm) and electronic transitions influenced by sulfonate groups .

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substituent positions (e.g., hydroxy and sulfonate groups) .

- FT-IR : Identifies functional groups (e.g., -N=N- stretch at ~1450 cm⁻¹, -SO₃⁻ at ~1050–1200 cm⁻¹) .

Q. How is purity assessed during synthesis?

- TLC Analysis : Uses silica gel plates with n-hexane:ethyl acetate (9:1) to monitor reaction progress .

- Elemental Analysis : Validates stoichiometry of C, H, N, and S.

- HPLC : Quantifies impurities using a C18 column and methanol/water mobile phase .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomeric forms or coordination geometry) require:

- Single-Crystal XRD : Resolves bond lengths/angles and confirms the magnesate coordination mode (e.g., octahedral vs. tetrahedral) .

- DFT Calculations : Compares experimental NMR/UV-Vis data with computed spectra for tautomer verification .

- Variable-Temperature NMR : Detects dynamic processes (e.g., proton exchange) that may obscure structural assignments .

Q. What experimental challenges arise in stabilizing the magnesate complex during synthesis?

- pH Sensitivity : Hydrolysis of Mg²⁺ occurs below pH 8; maintain pH 9–11 with ammonia or carbonate buffers .

- Competing Coordination : Impurities (e.g., Ca²⁺) may displace Mg²⁺; use high-purity reagents and ion-exchange resins.

- Thermal Degradation : Avoid prolonged heating >80°C, which destabilizes the azo bond .

Q. How does the sulfonation pattern influence metal-binding selectivity?

- Sulfonate Position : 1,5-Disulfonation creates a rigid cavity favoring Mg²⁺, while monosulfonated analogs may bind smaller ions (e.g., Li⁺) .

- Competitive Titration : Use EDTA or EGTA to measure binding constants (log K) for Mg²⁺ vs. other metals .

- X-ray Absorption Spectroscopy (XAS) : Probes local Mg coordination geometry in solution .

Methodological Considerations

7. Designing experiments to study photodegradation mechanisms:

- Light Sources : Use UV-A (365 nm) or visible light (450 nm) to simulate environmental conditions.

- LC-MS : Identifies degradation products (e.g., naphthoquinones from azo bond cleavage) .

- EPR Spectroscopy : Detects radical intermediates (e.g., hydroxyl radicals) during photolysis .

8. Optimizing crystallization for XRD analysis:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with ethanol for slow evaporation .

- Seeding : Introduce microcrystals to overcome amorphous precipitation.

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal drying during data collection .

Data Contradiction Analysis

9. Conflicting solubility data in aqueous vs. organic solvents:

- Solubility Tests : Measure in buffered solutions (pH 2–12) and polar solvents (DMSO, methanol).

- Dynamic Light Scattering (DLS) : Checks for micelle formation in water, which may falsely indicate solubility .

- Karl Fischer Titration : Quantifies water content in organic solvents affecting solubility .

10. Discrepancies in reported stability under oxidative conditions:

- Accelerated Aging Studies : Expose to H₂O₂ (1–5%) and monitor decomposition via UV-Vis kinetics.

- Cyclic Voltammetry : Measures redox potentials to identify susceptible functional groups .

- ATR-FTIR : Tracks real-time degradation of sulfonate and azo groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.